molecular formula C14H9F2N3O2 B1453353 1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1224169-67-8

1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1453353
M. Wt: 289.24 g/mol
InChI Key: KWJGSRHIXMQDJU-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

A huge variety of synthesis methods and synthetic analogues have been reported over the years . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is diverse, leading to a wide range of pharmacological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .


Chemical Reactions Analysis

Pyrazole derivatives have been involved in a variety of chemical reactions. For example, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole Carboxylic Acid Derivatives : These compounds are significant due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The heterocyclic compounds, which include pyrazole carboxylic acid derivatives, serve as building blocks for synthesizing various biologically active compounds in organic chemistry. Their synthesis and the detailed biological applications are well-documented, highlighting their importance in medicinal chemistry (Cetin, 2020).

Antifungal and Antimicrobial Properties

Fusarium oxysporum f. sp. Albedinis Inhibitors : A comprehensive review of small molecules tested against Fusarium oxysporum, including derivatives of pyrazole carboxylic acid, identified compounds with antifungal pharmacophore sites. These findings can guide the development of novel antifungal agents, with some compounds showing promising activity profiles (Kaddouri et al., 2022).

Heterocyclic Chemistry and Drug Design

Microwave-Assisted Synthesis : The review on microwave-assisted synthesis of five-membered azaheterocyclic systems, including pyrazole, highlights the efficiency and advantages of using microwave energy in the synthesis of heterocyclic compounds. This method offers cleaner chemistry, reduced reaction times, improved yields, and is environmentally friendly. It underscores the significance of such synthetic methods in developing compounds with potential pharmacological properties (Sakhuja, Panda, & Bajaj, 2012).

Future Directions

The future directions of research on pyrazole derivatives are likely to continue to focus on the development of new compounds with diverse pharmacological activities . This includes the development of new synthesis methods and the exploration of the biological activity of these compounds .

properties

IUPAC Name

1-(2,4-difluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2/c15-9-3-4-12(11(16)7-9)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGSRHIXMQDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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